molecular formula C17H9BrClN3O2 B11669078 10-(4-bromophenyl)-6-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

10-(4-bromophenyl)-6-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11669078
M. Wt: 402.6 g/mol
InChI Key: ZSWNRJAMTDECEL-UHFFFAOYSA-N
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Description

10-(4-BROMOPHENYL)-6-CHLORO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a complex heterocyclic compound that belongs to the pyrimidoquinoline family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-BROMOPHENYL)-6-CHLORO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE typically involves a multicomponent reaction. One common method is the one-pot three-component condensation reaction, which includes the use of 4-chloroaniline, an aromatic aldehyde, and barbituric acid. This reaction is often carried out in the presence of low transition temperature mixtures (LTTMs) as solvents, which are environmentally friendly and recyclable .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of trityl chloride (TrCl) as a neutral catalyst has been reported to be efficient for the cyclization reaction involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil . This method offers advantages such as high yield, short reaction times, and compliance with green chemistry protocols.

Chemical Reactions Analysis

Types of Reactions

10-(4-BROMOPHENYL)-6-CHLORO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 10-(4-BROMOPHENYL)-6-CHLORO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE exerts its effects involves the interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, its interaction with microbial enzymes can lead to the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-5-(4-chlorophenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
  • 5,10-Dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione derivatives

Uniqueness

10-(4-BROMOPHENYL)-6-CHLORO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE stands out due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activities. The combination of these halogens in the pyrimidoquinoline scaffold is relatively rare, making this compound unique in its class .

Properties

Molecular Formula

C17H9BrClN3O2

Molecular Weight

402.6 g/mol

IUPAC Name

10-(4-bromophenyl)-6-chloropyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C17H9BrClN3O2/c18-9-4-6-10(7-5-9)22-14-3-1-2-13(19)11(14)8-12-15(22)20-17(24)21-16(12)23/h1-8H,(H,21,23,24)

InChI Key

ZSWNRJAMTDECEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C(=O)NC(=O)N=C3N2C4=CC=C(C=C4)Br)C(=C1)Cl

Origin of Product

United States

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